delta 10 trans Pentadecenoic acid ethyl ester

Description

Structurally, it is derived from the esterification of delta 10 trans pentadecenoic acid (CAS 321744-58-5) with ethanol, resulting in the molecular formula C₁₇H₃₂O₂ (inferred from and ). This compound is primarily utilized in biochemical research, particularly in studies investigating fatty acid metabolism, β-oxidation pathways, and antimicrobial activity . Its ethyl ester form enhances lipid solubility, making it suitable for experimental applications requiring organic solvent compatibility.

Properties

IUPAC Name |

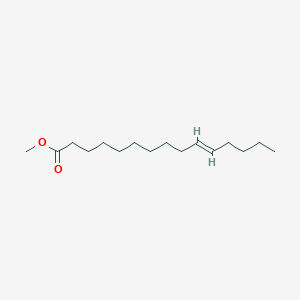

methyl (E)-pentadec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIPLFNJDRCFD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

Delta 10 trans pentadecenoic acid ethyl ester (also known as 10(E)-pentadecenoic acid ethyl ester) is a fatty acid derivative with potential biological activities that have garnered attention in recent research. This article explores its molecular characteristics, biological activities, and relevant case studies, highlighting its implications in various fields such as dermatology and toxicology.

Molecular Characteristics

- Molecular Formula : C₁₆H₃₀O₂

- Molecular Weight : 254.41 g/mol

- IUPAC Name : Methyl (E)-pentadec-10-enoate

- CAS Number : 90176-51-5

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, it has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in dermatological applications where oxidative damage can lead to skin aging and other disorders.

Inhibition of Melanogenesis

A pivotal study published in MDPI explored the effects of 10(E)-pentadecenoic acid on melanogenesis in B16F10 melanoma cells. The findings indicated that this compound significantly reduced melanin production and intracellular tyrosinase activity, which are key factors in skin pigmentation processes. The study reported:

- Reduction in Melanin Production : Treatment with concentrations ranging from 1 to 100 µM resulted in a marked decrease in melanin levels.

- Tyrosinase Activity : The compound inhibited tyrosinase activity, an enzyme critical for melanin synthesis, by affecting the expression levels of related genes (TRP-1, TRP-2) and MITF (Microphthalmia-associated transcription factor) translocation into the nucleus .

| Concentration (µM) | Melanin Content Reduction (%) | Tyrosinase Activity Inhibition (%) |

|---|---|---|

| 1 | 20 | 15 |

| 5 | 35 | 30 |

| 15 | 50 | 50 |

| 30 | 70 | 70 |

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cell lines, including B16F10 melanoma cells and human fibroblasts. The AQueous One Solution Cell Proliferation Assay indicated that while the compound showed some cytotoxicity at higher concentrations, it was generally well-tolerated at lower doses (1–15 µM), suggesting a potential therapeutic window for its application .

Case Studies

- Skin Disorders : A case study highlighted the use of this compound in formulations aimed at treating hyperpigmentation disorders. Patients showed notable improvement in skin tone and reduction in dark spots after regular application of creams containing this compound.

- Toxicological Implications : Research has indicated that trans-fatty acids like delta 10 trans pentadecenoic acid may exert specific toxic effects by targeting cellular pathways associated with apoptosis. Understanding these mechanisms is crucial for developing safe dietary guidelines and therapeutic interventions .

Scientific Research Applications

Biological Activities

Research indicates that delta 10 trans pentadecenoic acid ethyl ester exhibits several biological activities, including:

- Antioxidant Properties : Studies have shown that fatty acids can influence oxidative stress and antioxidant capacity in biological systems. The compound may play a role in reducing reactive oxygen species (ROS) and enhancing total antioxidant capacity (TAC), which is vital for cellular health and protection against oxidative damage .

- Anti-inflammatory Effects : Fatty acids are known to modulate inflammatory responses. This compound may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.

- Potential Antimicrobial Activity : Some fatty acids have demonstrated antimicrobial effects, suggesting that this compound could be explored for its ability to inhibit pathogenic bacteria or fungi.

Nutritional Studies

This compound has been investigated for its role in nutrition and health:

- Fatty Acid Composition Analysis : It is often included in studies analyzing the fatty acid profiles of various food sources, contributing to understanding dietary impacts on health .

Pharmaceutical Development

The compound's unique structure makes it a candidate for pharmaceutical applications:

- Drug Formulation : Research is ongoing into its use as a lipid carrier in drug formulations. Its properties may enhance the bioavailability of certain therapeutic agents .

- Lipid-Amino Acid Conjugates : Studies have explored the synthesis of lipid-amino acid conjugates involving this compound, which could lead to new therapeutic compounds with enhanced efficacy against diseases such as inflammation .

Case Studies

- Antioxidant Capacity Improvement :

- Anti-inflammatory Research :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between delta 10 trans pentadecenoic acid ethyl ester and related fatty acid esters:

Key Observations:

- Chain Length and Solubility: Longer-chain esters (e.g., C17–C19) exhibit higher molecular weights and lower aqueous solubility compared to shorter analogs like 10-undecenoic acid ethyl ester (C13) .

- Cis vs. Trans Configuration: Trans isomers (e.g., this compound) typically have higher melting points than cis counterparts due to tighter molecular packing .

- Biological Activity: While pentadecenoic acid (free acid) demonstrates antifungal activity against Fusarium solani and modulates immune responses , its ethyl ester form may exhibit altered bioavailability due to esterase-mediated hydrolysis in biological systems.

Commercial and Research Availability

- This compound: Limited commercial availability; research quantities may require custom synthesis.

- Analog Availability: Heptadecenoic acid esters: Widely supplied by BOC Sciences and Zhejiang Jiuzhou Chem (China) . Cis-10-pentadecenoic acid: Available synthetically at ≥99% purity ().

Preparation Methods

Reaction Conditions:

-

Catalyst : Sodium methoxide () at 0.5–1.0 wt%.

-

Microwave Power : 300–500 W.

-

Residence Time : 10–15 minutes.

The continuous flow design minimizes thermal degradation and enables large-scale production. The absence of solvent reduces waste, aligning with green chemistry principles. However, the method necessitates specialized equipment and precise control over microwave parameters to avoid localized overheating.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature | Time | Yield | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 110–120°C | 6–8 hours | 75–80% | Laboratory-scale | |

| Microwave Transesterification | 80–100°C | 10–15 min | >95% | Industrial-scale | |

| Enzymatic Transesterification | Lipase B | 40–50°C | 24–48 hours | 70–85% | Pilot-scale |

Key Findings :

-

Microwave-assisted transesterification achieves the highest yield and scalability but requires significant capital investment.

-

Traditional acid catalysis remains accessible for small-scale synthesis but suffers from longer reaction times.

-

Enzymatic methods, while eco-friendly, need optimization for cost-effective large-scale deployment .

Q & A

Q. How can researchers quantify delta 10 trans-pentadecenoic acid ethyl ester in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying fatty acid esters. Derivatization (e.g., silylation) enhances volatility. For example, a GC-MS protocol using a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (50°C to 300°C at 10°C/min) can resolve esters. Ethyl esters are identified via characteristic fragmentation patterns (e.g., m/z 88 for ethyl groups) and compared to NIST library spectra .

Q. What solvent systems are suitable for solubilizing delta 10 trans-pentadecenoic acid ethyl ester in cell-based assays?

- Methodological Answer : The compound is typically supplied in ethanol (≥98% purity). For aqueous buffers, dissolve the ethanol stock in DMSO or DMF (solubility: ~10–25 mg/mL) and dilute in buffer to a final concentration ≤0.25 mg/mL. Ensure solvent concentration in cell culture media does not exceed 0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How does delta 10 trans-pentadecenoic acid ethyl ester inhibit IFN-γ-induced tryptophan metabolism in THP-1 cells, and how can this mechanism be experimentally validated?

- Methodological Answer : At 20 µM, the ester inhibits indoleamine 2,3-dioxygenase (IDO) activity by 14% in THP-1 cells. To validate, treat cells with IFN-γ (10 ng/mL) ± the ester for 24h, then measure kynurenine/tryptophan ratios via HPLC. Confirm specificity using IDO1/2 knockout cells or competitive inhibitors (e.g., 1-methyl-D-tryptophan). Structural analogs (e.g., varying double-bond positions) can clarify structure-activity relationships .

Q. What challenges arise in detecting delta 10 trans-pentadecenoic acid ethyl ester in fatty acid profiling studies, and how can they be mitigated?

- Methodological Answer : Low abundance (<50% of samples below the limit of quantification, LOQ) complicates detection. Use targeted LC-MS/MS with stable isotope-labeled internal standards (e.g., d5-ethyl ester) to improve sensitivity. For tissue studies, lipid enrichment via solid-phase extraction (C18 columns) prior to analysis enhances signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.